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Compound of Interest

Compound Name: 2-sec-Butylphenol

Cat. No.: B1202637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two isomeric alkylphenols: 2-sec-
butylphenol and 2-tert-butylphenol. By presenting key experimental data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible

(UV-Vis) spectroscopy, this document aims to facilitate the differentiation and characterization

of these closely related compounds. The structural nuances between the secondary and

tertiary butyl groups attached to the phenol ring give rise to distinct spectroscopic signatures,

which are elucidated herein.

Structural Differences
The fundamental difference between 2-sec-butylphenol and 2-tert-butylphenol lies in the

branching of the butyl group attached to the phenolic ring. This seemingly minor variation in

structure leads to significant differences in the chemical environment of the atoms, which are

readily observable in their respective spectra.

Structural Isomers: 2-sec-butylphenol vs. 2-tert-butylphenol
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Caption: Molecular structures of 2-sec-butylphenol and 2-tert-butylphenol.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for both compounds.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Assignment
2-sec-butylphenol Chemical

Shift (δ, ppm)

2-tert-butylphenol Chemical

Shift (δ, ppm)

Aromatic Protons 6.70 - 7.16[1] 6.75 - 7.20

Phenolic OH ~4.77 - 5.20[1] ~4.80

Methine Proton (-CH) ~2.96[1] -

Methylene Protons (-CH₂) ~1.60 - 1.66[1] -

Methyl Protons (-CH₃) ~0.85 - 1.24[1] ~1.43

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Assignment
2-sec-butylphenol Chemical

Shift (δ, ppm)

2-tert-butylphenol Chemical

Shift (δ, ppm)

C-OH ~152.5 ~152.0

C-Alkyl ~135.5 ~135.0

Aromatic CH ~115.0 - 127.0 ~115.0 - 127.0

Quaternary C (tert-butyl) - ~34.5

Methine C ~35.0 -

Methylene C ~30.0 -

Methyl C ~12.0, ~20.0 ~29.5
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Table 3: Infrared (IR) Absorption Frequencies

Vibrational Mode 2-sec-butylphenol (cm⁻¹) 2-tert-butylphenol (cm⁻¹)

O-H Stretch (broad) ~3550 ~3540

C-H Stretch (Aromatic) ~3050 ~3060

C-H Stretch (Aliphatic) 2870 - 2960 2870 - 2960

C=C Stretch (Aromatic) ~1580, 1490, 1450 ~1580, 1490, 1450

C-O Stretch ~1230 ~1230

Table 4: Mass Spectrometry (MS) Data

Parameter 2-sec-butylphenol 2-tert-butylphenol

Molecular Ion (M⁺) m/z 150 m/z 150[2]

Major Fragments (m/z) 121, 107, 91, 77 135, 117, 91, 77

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies representative of the procedures used for the analysis of

these phenolic compounds.
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Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the phenol sample was dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Parameters: A standard proton experiment was performed with a spectral width of

-2 to 12 ppm, a pulse angle of 30°, an acquisition time of 4 seconds, and a relaxation delay

of 1 second. Typically, 16 scans were accumulated.

¹³C NMR Parameters: A proton-decoupled carbon experiment was conducted with a spectral

width of 0 to 220 ppm, a pulse angle of 45°, an acquisition time of 2 seconds, and a

relaxation delay of 2 seconds. Typically, 1024 scans were accumulated.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million
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(ppm) relative to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: As both 2-sec-butylphenol and 2-tert-butylphenol are liquids at room

temperature, a drop of the neat sample was placed between two polished sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used to acquire the

spectra.

Parameters: The spectra were recorded in the mid-infrared range (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

A background spectrum of the empty salt plates was recorded and automatically subtracted

from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum, which is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared

in a volatile solvent such as methanol or dichloromethane.

Instrumentation: A mass spectrometer with an electron ionization (EI) source was used, often

coupled with a gas chromatograph (GC) for sample introduction.

GC-MS Parameters: For GC introduction, a capillary column (e.g., DB-5) was used. The

oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a

final temperature (e.g., 250 °C) to ensure separation and elution of the compound. The

injector temperature was set to 250 °C and the transfer line to 280 °C.

MS Parameters: Electron ionization was performed at a standard energy of 70 eV. The mass

analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.

Data Processing: The total ion chromatogram (TIC) was used to identify the elution peak of

the compound, and the corresponding mass spectrum was extracted and analyzed for the

molecular ion and fragmentation pattern.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the phenol was prepared in a UV-transparent

solvent, typically ethanol or methanol. This stock solution was then serially diluted to a

concentration that gives an absorbance reading between 0.1 and 1.0 (e.g., ~10⁻⁴ to 10⁻⁵ M).

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Parameters: The spectrum was recorded from 200 to 400 nm using a 1 cm path length

quartz cuvette. The solvent used for sample preparation was also used as the reference

blank.

Data Processing: The absorbance was plotted against the wavelength (nm) to obtain the UV-

Vis spectrum. The wavelength of maximum absorbance (λmax) was determined from the

spectrum. For 2-tert-butylphenol, reported λmax values in alcohol are around 216 nm, 271

nm, and 277 nm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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